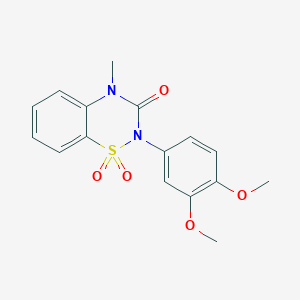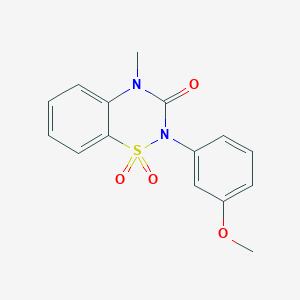![molecular formula C17H16N4O3S B6450602 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549023-47-2](/img/structure/B6450602.png)
2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-b]pyridazine derivatives are a class of compounds that have been studied for their biological activity . They have been found to have potential applications in drug discovery due to their unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction of 2-aminopyridines and acetophenones .Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives can be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Physical And Chemical Properties Analysis
Imidazo[1,2-b]pyridazine derivatives are characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties can contribute to their unique applications in molecular recognition .Applications De Recherche Scientifique
Treatment of Psoriasis
Imidazo[1,2-b]pyridazines, including the compound , have been studied as IL-17A inhibitors for the treatment of psoriasis . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage . A small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .
Treatment of Rheumatoid Arthritis
These compounds have also been explored for their potential in treating rheumatoid arthritis . IL-17A contributes to chronic autoimmune diseases including rheumatoid arthritis . Therefore, inhibiting IL-17A with these compounds could be a promising approach for treating this condition .
Treatment of Multiple Sclerosis
Multiple sclerosis is another disease where IL-17A plays a significant role . The use of imidazo[1,2-b]pyridazines as IL-17A inhibitors could potentially help in managing this disease .
Treatment of Multiple Myeloma
Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors have shown excellent activities against multiple myeloma . The transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma . Therefore, inhibiting TAK1 with these compounds could be a promising approach for treating this condition .
Potential Anti-MM Therapeutics
The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM . Compound 26 and analogs thereof inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These compounds have the potential to be translated into anti-MM therapeutics .
Synthesis of Imidazo[1,2-a]pyridines
While not directly related to the compound , imidazo[1,2-b]pyridazines are structurally similar to imidazo[1,2-a]pyridines . The latter have been synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . By inhibiting IL-17A, this compound can potentially reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The IL-17A pathway is critical to the pathogenesis of psoriatic disease . The inhibition of IL-17A by this compound can disrupt the IL-23/IL-17 axis, which is known to induce normal immune and inflammatory responses to pathogens . This disruption can potentially alleviate symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
Anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in chronic inflammation and tissue damage, thereby improving skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Orientations Futures
The future directions in the research of imidazo[1,2-b]pyridazine derivatives could involve the design and synthesis of novel analogues with improved biological activity and safety profiles . Furthermore, in vivo and in vitro evaluation studies could be conducted to validate computational findings .
Propriétés
IUPAC Name |
2-cyclopropyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-25(23,24)13-6-4-12(5-7-13)18-17(22)14-8-9-16-19-15(11-2-3-11)10-21(16)20-14/h4-11H,2-3H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEFTKLMURKQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

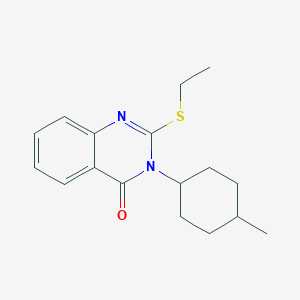

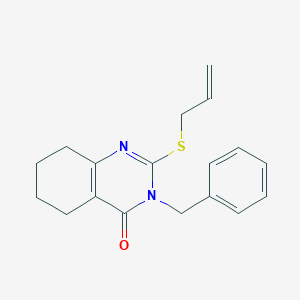
![2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450551.png)

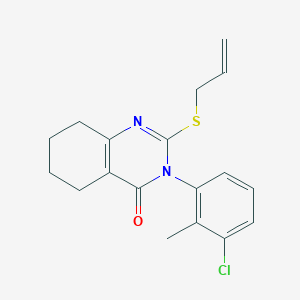
![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)
![2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450583.png)
![3-benzyl-1-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6450586.png)

![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)
